N-Nitroso-N-(4-methylbenzyl)methylamine
CAS No.: 62783-50-0
Cat. No.: VC1628442
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62783-50-0 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | N-methyl-N-[(4-methylphenyl)methyl]nitrous amide |
| Standard InChI | InChI=1S/C9H12N2O/c1-8-3-5-9(6-4-8)7-11(2)10-12/h3-6H,7H2,1-2H3 |
| Standard InChI Key | SGJYQDLYKCDHNS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C)N=O |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C)N=O |
Introduction
Chemical Identity and Properties
N-Nitroso-N-(4-methylbenzyl)methylamine, also known as Benzylamine, N,p-dimethyl-N-nitroso-, is a nitrogen-containing organic compound with carcinogenic potential. It has a distinctive molecular structure characterized by a nitroso group attached to a nitrogen atom.
Basic Identification
The compound is identified by the following characteristics:
| Property | Value |
|---|---|
| Chemical Name | N-Nitroso-N-(4-methylbenzyl)methylamine |
| CAS Registry Number | 62783-50-0 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-N-(nitrosomethyl)methanamine |
Chemical Structure and Properties
N-Nitroso-N-(4-methylbenzyl)methylamine consists of a 4-methylbenzyl group and a methyl group attached to a nitrogen atom, which is further connected to a nitroso (N=O) group. This structure gives the compound its specific chemical reactivity and biological effects.
The compound belongs to the broader class of N-nitrosamines, whose structures are heavily influenced by the zwitterionic resonance structure. This results in the N-N bond having significant double bond character, with a rotation barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines . This hindered rotation and the planarity of the molecular structure result in specific chemical behaviors that influence its reactivity.
Toxicological Profile
N-Nitroso-N-(4-methylbenzyl)methylamine has been studied for its toxicological effects, particularly its acute toxicity and carcinogenic potential.
Acute Toxicity
The available toxicity data for N-Nitroso-N-(4-methylbenzyl)methylamine indicates:
| Test Type | Route of Exposure | Species | Result |
|---|---|---|---|
| LD50 (Lethal dose, 50% kill) | Oral | Rat | 400 mg/kg |
The toxic effects observed include:
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Sense organs and special senses (eye) - chromodacryorrhea
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Lungs, thorax, or respiration - dyspnea
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Nutritional and gross metabolic effects - weight loss or decreased weight gain
| Test Type | Route | Species | Dose/Duration | Effects |
|---|---|---|---|---|
| TDLo (Lowest published toxic dose) | Oral | Rat | 155 mg/kg/44W-C | Tumorigenic - equivocal tumorigenic agent by RTECS criteria; Gastrointestinal - tumors |
| TD (Toxic dose) | Oral | Rat | 330 mg/kg/31W-C | Tumorigenic - equivocal tumorigenic agent by RTECS criteria; Gastrointestinal - tumors |
These findings suggest that the compound has the potential to induce tumor formation, particularly in the gastrointestinal system, following prolonged oral exposure .
Structure-Activity Relationships
Understanding the relationship between the molecular structure of N-Nitroso-N-(4-methylbenzyl)methylamine and its biological activity provides insights into its toxicity mechanisms.
QSAR Studies on N-Nitroso Compounds
Quantitative structure-activity relationship (QSAR) studies on N-nitroso compounds (NNCs) have shown that their acute oral toxicity primarily depends on three key factors:
These molecular characteristics influence how the compound interacts with biological systems, potentially explaining its toxicological effects.
Structural Features Contributing to Toxicity
Classification models for N-nitroso compounds have identified several structural features that contribute to their high toxicity:
N-Nitroso-N-(4-methylbenzyl)methylamine contains several of these structural elements, which may explain its toxic properties.
Chemical Reactivity
The chemical behavior of N-Nitroso-N-(4-methylbenzyl)methylamine is influenced by its nitrosamine structure, which affects its stability and reactivity patterns.
Resonance Structures
Like other nitrosamines, the compound's actual structure and chemical reactivity are heavily influenced by zwitterionic resonance structures. This results in:
-
Hindered rotation about the N-N bond due to its partial double bond character
-
Planarity of the molecular structure
Nucleophilic Susceptibility
N-Nitrosamines, including N-Nitroso-N-(4-methylbenzyl)methylamine, are weakly electrophilic at the nitroso-nitrogen, making them susceptible to nucleophilic attack at that site by organolithium and Grignard reagents. This reactivity pattern is important for understanding both its chemical behavior and potentially its metabolic transformations in biological systems .
Environmental and Health Implications
N-Nitroso compounds, including N-Nitroso-N-(4-methylbenzyl)methylamine, are of significant environmental and health concern due to their potential carcinogenicity.
Environmental Presence
While specific data on the environmental presence of N-Nitroso-N-(4-methylbenzyl)methylamine is scarce, N-nitrosamines as a class can be environmental contaminants. They have the potential to form in water and food products, making them a concern for public health.
Formation from Precursors
Understanding the precursors of N-Nitroso-N-(4-methylbenzyl)methylamine is important for assessing potential exposure routes. N-Methyl-N-(4-methylbenzyl)amine (CAS: 699-04-7) may serve as a precursor to this compound under nitrosating conditions. This amine has the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 135.206 |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 194.1±9.0 °C at 760 mmHg |
| Melting Point | 70°C |
| Flash Point | 76.6±10.9 °C |
The conversion of secondary amines like N-Methyl-N-(4-methylbenzyl)amine to their corresponding nitrosamines can occur in acidic conditions in the presence of nitrosating agents, which may happen in environmental or physiological contexts .
Analytical Considerations
For research and safety purposes, appropriate analytical methods are necessary for detecting and quantifying N-Nitroso-N-(4-methylbenzyl)methylamine.
Identification Methods
The compound can be identified and analyzed using various analytical techniques:
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Gas chromatography-mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
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Nuclear magnetic resonance (NMR) spectroscopy
These methods can utilize the compound's specific structural characteristics, such as its standard InChI (InChI=1S/C9H12N2O/c1-8-2-4-9(5-3-8)6-10-7-11-12/h2-5,10H,6-7H2,1H3) and canonical SMILES notation (CC1=CC=C(C=C1)CNCN=O) for accurate identification.
Comparative Toxicity
When assessing the safety profile of N-Nitroso-N-(4-methylbenzyl)methylamine, it is useful to compare its toxicity with related compounds to establish relative risk levels.
Relative Toxicity Among N-Nitrosamines
The toxicity of N-Nitroso-N-(4-methylbenzyl)methylamine (LD50 oral in rat: 400 mg/kg) places it within the moderate toxicity range among N-nitroso compounds. For context, research on N-nitroso compounds has shown varied toxicity levels, with some compounds showing higher acute toxicity and others demonstrating greater carcinogenic potential over long-term exposure .
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